2-Cyclopropylbiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylbiphenyl: is an organic compound that consists of a biphenyl structure with a cyclopropyl group attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylbiphenyl can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This method involves the coupling of a cyclopropylboronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction typically requires mild conditions and is tolerant of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylbiphenyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropylbiphenyl ketones or alcohols.
Reduction: Reduction reactions can convert the compound into cyclopropylbiphenyl hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products:
Oxidation: Cyclopropylbiphenyl ketones and alcohols.
Reduction: Cyclopropylbiphenyl hydrocarbons.
Substitution: Halogenated or nitrated cyclopropylbiphenyl derivatives.
Scientific Research Applications
2-Cyclopropylbiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex organic compounds
Mechanism of Action
The mechanism of action of 2-Cyclopropylbiphenyl involves its interaction with specific molecular targets. The cyclopropyl group can induce strain in the molecule, making it more reactive towards certain chemical reactions. The biphenyl structure allows for π-π interactions with aromatic systems, which can influence its binding to biological targets and its overall reactivity .
Comparison with Similar Compounds
Cyclopropylbenzene: Similar in structure but lacks the biphenyl component.
Biphenyl: Lacks the cyclopropyl group, making it less strained and reactive.
Cyclopropylphenylmethane: Contains a cyclopropyl group attached to a single phenyl ring.
Uniqueness: 2-Cyclopropylbiphenyl is unique due to the combination of the cyclopropyl group and the biphenyl structure. This combination imparts distinct chemical and physical properties, such as increased reactivity and the ability to participate in π-π interactions, making it valuable in various applications .
Properties
Molecular Formula |
C15H14 |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-cyclopropyl-2-phenylbenzene |
InChI |
InChI=1S/C15H14/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)13-10-11-13/h1-9,13H,10-11H2 |
InChI Key |
FPNOMFGQZWZZKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.